molecular formula C18H19NO B12835510 1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]

1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]

Cat. No.: B12835510
M. Wt: 265.3 g/mol
InChI Key: AEDJAUAHJRJZIS-UHFFFAOYSA-N
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Description

1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] is a complex organic compound that features a spirocyclic structure, combining a benzofuran and a pyrrolidine ring. This unique arrangement imparts the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between benzylamine and a benzofuran derivative can be catalyzed by a Lewis acid to form the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction could produce benzyl-substituted pyrrolidines.

Scientific Research Applications

1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Spiroindoles: Share the spirocyclic structure but with an indole ring instead of benzofuran.

    Spirooxindoles: Feature an oxindole ring and are known for their biological activities.

    Benzofuran Derivatives: Compounds like benzofuran carboxylic acids and benzofuran aldehydes.

Uniqueness: 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] stands out due to its specific combination of benzofuran and pyrrolidine rings, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1'-benzylspiro[2H-1-benzofuran-3,3'-pyrrolidine]

InChI

InChI=1S/C18H19NO/c1-2-6-15(7-3-1)12-19-11-10-18(13-19)14-20-17-9-5-4-8-16(17)18/h1-9H,10-14H2

InChI Key

AEDJAUAHJRJZIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12COC3=CC=CC=C23)CC4=CC=CC=C4

Origin of Product

United States

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